(R)-CSN5i-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

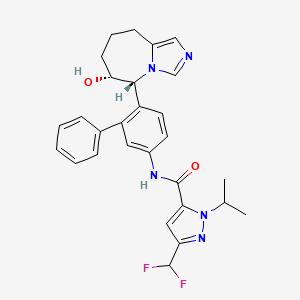

5-(difluoromethyl)-N-[4-[(5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl]-3-phenylphenyl]-2-propan-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29F2N5O2/c1-17(2)35-24(14-23(33-35)27(29)30)28(37)32-19-11-12-21(22(13-19)18-7-4-3-5-8-18)26-25(36)10-6-9-20-15-31-16-34(20)26/h3-5,7-8,11-17,25-27,36H,6,9-10H2,1-2H3,(H,32,37)/t25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNKHJQLDMGQFM-CLJLJLNGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)C3C(CCCC4=CN=CN34)O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)[C@@H]3[C@@H](CCCC4=CN=CN34)O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-CSN5i-3: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-CSN5i-3 is a potent, selective, and orally bioavailable small molecule inhibitor of the COP9 Signalosome subunit 5 (CSN5), also known as Jab1.[1][2] As the catalytic core of the COP9 Signalosome (CSN) complex, CSN5 is a metalloprotease responsible for the deneddylation of Cullin-RING E3 ubiquitin ligases (CRLs).[2][3] Inhibition of CSN5 by this compound traps CRLs in a hyperneddylated state, leading to the dysregulation of a subset of these E3 ligases through the degradation of their substrate recognition modules (SRMs).[2][4] This disruption of the ubiquitin-proteasome system ultimately results in cell cycle arrest, apoptosis, and the inhibition of tumor growth, making CSN5 an attractive target for cancer therapy.[1][2][5] This guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular effects, and details the experimental protocols used to elucidate its activity.

Core Mechanism of Action: Inhibition of CSN5 Deneddylase Activity

The primary mechanism of action of this compound is the direct inhibition of the deneddylating activity of CSN5.[2][6] The COP9 signalosome is a crucial regulator of the activity of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases in humans. CRL activity is controlled by a cycle of neddylation and deneddylation, where the attachment of the ubiquitin-like protein NEDD8 to the cullin scaffold protein activates the ligase, and its removal by the CSN complex inactivates it.[7][8][9]

This compound binds to the catalytic site of CSN5, preventing the cleavage of NEDD8 from cullins.[4][10] This leads to the accumulation of CRLs in a constitutively neddylated and active state.[2][5] Paradoxically, this sustained activation of a subset of CRLs leads to their inactivation through the autoubiquitination and subsequent proteasomal degradation of their substrate recognition modules (SRMs).[2][11] The loss of SRMs prevents the CRLs from recognizing and ubiquitinating their specific substrates, leading to the accumulation of these substrate proteins.[5][10]

dot

Caption: The Cullin-RING Ligase (CRL) cycle and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CSN5 Inhibition) | 5.8 nM | Biochemical enzyme assay | [6] |

| EC50 (Cullin Deneddylation) | ~50 nM | K562 cells | [11][12] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | Not specified, effective in xenograft | [4] |

| HCT116 | Colorectal Carcinoma | Not specified, used at 1 µM | [4][10] |

| A2780 | Ovarian Cancer | Not specified, induces S-phase arrest | [6] |

| BT474 | Breast Cancer | Not specified, suppresses proliferation | [1] |

| SKBR3 | Breast Cancer | Not specified, suppresses proliferation | [1] |

| C4-2 | Prostate Cancer | Potent activity | [5] |

| PC3 | Prostate Cancer | Weaker activity | [5] |

| ALCL cell lines (3 ALK+, 2 ALK-) | Anaplastic Large Cell Lymphoma | Decreased cell growth | [13] |

| K562 | Chronic Myelogenous Leukemia | Not specified, used at 1 µM | [11][12] |

Key Signaling Pathways Modulated by this compound

Inhibition of CSN5 by this compound has pleiotropic effects on various cellular signaling pathways, primarily due to the stabilization of key regulatory proteins that are substrates of the affected CRLs.

Cell Cycle Control

This compound induces cell cycle arrest, often at the G1 or S phase.[1][6] This is largely attributed to the stabilization of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, which are substrates of CRL1 (SCF) and CRL4 complexes.[5][10][13] The accumulation of p21 and p27 leads to the inhibition of CDK activity and a block in cell cycle progression.[1]

dot

Caption: this compound-induced cell cycle arrest via p21/p27 stabilization.

Apoptosis Induction

This compound treatment leads to the induction of apoptosis in various cancer cell lines.[1][5][13] This is evidenced by the cleavage of PARP and caspase-3.[1][13] The pro-apoptotic effects are likely a consequence of the cumulative cellular stress caused by cell cycle arrest, DNA damage, and the dysregulation of other survival pathways.

NF-κB and Inflammatory Signaling

In certain cell types, such as endothelial cells, this compound has been shown to activate the NF-κB pathway.[5] This occurs through the degradation of IκBα, an inhibitor of NF-κB. The sustained neddylation of CRLs is thought to promote the ubiquitination and degradation of IκBα, leading to the nuclear translocation and activation of NF-κB. This can result in an inflammatory response and loss of endothelial integrity.[5]

dot

Caption: Activation of the NF-κB pathway by this compound in endothelial cells.

Rho/ROCK Signaling and Endothelial Integrity

In endothelial cells, the activation of NF-κB by this compound leads to the increased expression of Rho GTPases, particularly RhoB.[5] This, in turn, activates ROCK (Rho-associated kinase), leading to increased myosin light chain (MLC) phosphorylation, stress fiber formation, and ultimately, disruption of the endothelial barrier.[5]

Experimental Protocols

Biochemical CSN5 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of this compound to inhibit the deneddylation of a fluorescently labeled, neddylated cullin substrate by the purified COP9 signalosome complex.

-

Reagents and Materials:

-

Purified recombinant human COP9 signalosome (CSN) complex.

-

Purified recombinant neddylated Cullin-RING ligase (e.g., NEDD8-CRL4) fluorescently labeled (e.g., with fluorescein).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

This compound and other test compounds.

-

384-well, low-volume, black microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the CSN complex to the assay buffer.

-

Add the serially diluted this compound to the wells containing the CSN complex and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescently labeled neddylated CRL substrate to each well.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction (e.g., by adding a strong acid or a specific inhibitor).

-

Measure the fluorescence polarization of each well. An increase in polarization indicates that the substrate remains neddylated (and thus larger), signifying inhibition of CSN5.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound to CSN5 in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

-

Reagents and Materials:

-

Cultured cells (e.g., HCT116).

-

This compound.

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Antibodies against CSN5 and a loading control (e.g., GAPDH).

-

SDS-PAGE and Western blotting equipment.

-

-

Procedure:

-

Culture cells to a sufficient density.

-

Treat the cells with this compound or vehicle (DMSO) for a specified time.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the protein concentration in the supernatant.

-

Perform SDS-PAGE and Western blotting using antibodies against CSN5 and a loading control.

-

Quantify the band intensities. A higher amount of soluble CSN5 at elevated temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.

-

Immunoprecipitation and Western Blotting for Cullin Neddylation

This method is used to assess the level of neddylated cullins in cells following treatment with this compound.

-

Reagents and Materials:

-

Cultured cells.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibodies against specific cullins (e.g., Cullin-1) and NEDD8.

-

Protein A/G agarose or magnetic beads.

-

SDS-PAGE and Western blotting equipment.

-

-

Procedure:

-

Treat cells with this compound or vehicle for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

For immunoprecipitation, incubate the cell lysates with an antibody against a specific cullin overnight at 4°C.

-

Add protein A/G beads and incubate for another 1-2 hours.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

For direct Western blotting, use the total cell lysates.

-

Separate the proteins by SDS-PAGE. Neddylated cullins will migrate slower than their unneddylated counterparts.

-

Transfer the proteins to a membrane and probe with antibodies against the specific cullin or NEDD8.

-

Visualize the bands and quantify the ratio of neddylated to unneddylated cullin.

-

Cell Viability and Proliferation Assays (MTS/MTT Assay)

These colorimetric assays are used to determine the effect of this compound on cell viability and proliferation.

-

Reagents and Materials:

-

Cultured cells.

-

This compound.

-

96-well plates.

-

MTS or MTT reagent.

-

Solubilization solution (for MTT).

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTS or MTT reagent to each well and incubate for 1-4 hours.

-

If using MTT, add the solubilization solution.

-

Read the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Conclusion

This compound is a highly specific and potent inhibitor of CSN5 that disrupts the CRL E3 ubiquitin ligase network. Its mechanism of action, centered on the induction of a hyperneddylated state of cullins leading to the degradation of SRMs and accumulation of CRL substrates, has profound effects on cancer cell proliferation, survival, and other cellular processes. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other modulators of the COP9 signalosome. The continued exploration of this pathway holds significant promise for the development of novel anti-cancer therapeutics.

References

- 1. Structural and kinetic analysis of the COP9-Signalosome activation and the cullin-RING ubiquitin ligase deneddylation cycle | eLife [elifesciences.org]

- 2. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COP9 signalosome: Discovery, conservation, activity, and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CSN5i-3 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

- 7. In vitro Deneddylation Assay [bio-protocol.org]

- 8. biorxiv.org [biorxiv.org]

- 9. The COP9 signalosome: A versatile regulatory hub of Cullin-RING ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Adaptive exchange sustains cullin–RING ubiquitin ligase networks and proper licensing of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR CSN5I-3 SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]

(R)-CSN5i-3: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-CSN5i-3 is a potent, selective, and orally bioavailable small molecule inhibitor of the COP9 Signalosome subunit 5 (CSN5), a key metalloprotease that regulates the activity of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs). By inhibiting the deneddylating activity of CSN5, this compound traps CRLs in a hyperneddylated state, leading to the selective degradation of their substrate receptor modules (SRMs) and the subsequent stabilization of critical tumor suppressor proteins. This unique mechanism of action has established this compound as a valuable chemical probe for studying CRL biology and a promising therapeutic candidate for the treatment of various cancers. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative biochemical and cellular activities.

Discovery and Optimization

The discovery of this compound was the result of a systematic drug discovery campaign starting from a high-throughput screening (HTS) hit. The optimization process involved several iterations to improve potency, selectivity, and pharmacokinetic properties.

The initial hit, CSN5i-1a , demonstrated modest inhibitory activity. Structure-based drug design, guided by co-crystal structures of early inhibitors bound to CSN5, led to the development of the more potent intermediate, CSN5i-2 . This intermediate was further optimized for oral bioavailability and metabolic stability, culminating in the identification of This compound as the lead candidate.[1] The (5S,6S) stereochemistry of the imidazo[1,5-a]azepine core was found to be crucial for its potent activity.

Caption: Drug discovery workflow of this compound.

Synthesis of this compound

The chemical name for this compound is 3-(Difluoromethyl)-N-(6-((5S,6S)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)-1-isopropyl-1H-pyrazole-5-carboxamide. The synthesis is a multi-step process detailed in patent WO2015025118A1. A summary of the key steps is provided below. The synthesis involves the preparation of two key fragments: the pyrazole carboxylic acid and the chiral amino-alcohol biphenyl moiety, followed by their coupling.

(Disclaimer: The following is a summarized representation of a complex chemical synthesis and should not be used as a substitute for the detailed procedures outlined in the referenced patent.)

Key Synthetic Steps:

-

Synthesis of the Pyrazole Fragment: Preparation of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole-5-carboxylic acid. This typically involves the cyclization of a diketone precursor with isopropylhydrazine, followed by functional group manipulations to install the difluoromethyl and carboxylic acid moieties.

-

Synthesis of the Biphenyl Amine Fragment: Construction of the 6-((5S,6S)-5-amino-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-6-yl)-[1,1'-biphenyl]-3-amine core. This is the most complex part of the synthesis, involving a stereoselective synthesis to establish the correct chirality at the C5 and C6 positions of the azepine ring.

-

Amide Coupling: The final step involves the coupling of the pyrazole carboxylic acid fragment with the biphenyl amine fragment using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form the final amide bond.

Biological Activity and Data Presentation

This compound is a highly potent inhibitor of CSN5's deneddylase activity. Its inhibitory effects have been quantified in biochemical and cellular assays.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay System | Reference |

| IC50 (CSN5 Deneddylation) | 5.8 nM | In vitro biochemical assay with NEDD8-CRLs | [1][2] |

| IC50 (CSN5 Deneddylation) | ~5.4 nM | In vitro biochemical assay with NEDD8-CRL4 | [3] |

| EC50 (Cellular Deneddylation) | ~50 nM | Cullin neddylation in K562 & 293T cells | [3] |

| IC50 (Cell Viability) | 16 nM - 26 nM | Cancer cell line (unspecified) | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C28H29F2N5O2 | [2] |

| Molecular Weight | 505.57 g/mol | [2] |

| Oral Bioavailability | Yes | [2][4] |

| Solubility | Soluble to 100 mM in DMSO | [2] |

Mechanism of Action: The CRL-CSN Signaling Pathway

This compound exerts its effect by targeting the COP9 Signalosome (CSN), a central regulator of Cullin-RING E3 Ligase (CRL) activity.

-

CRL Activation: CRLs are activated by neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin scaffold.

-

CSN5's Role: The CSN complex, through its catalytic subunit CSN5, removes NEDD8 (deneddylation). This process is crucial for recycling CRLs, allowing them to exchange their substrate recognition modules (SRMs) and engage new substrates.

-

Inhibition by this compound: this compound binds to CSN5 and inhibits its deneddylase activity. This traps the CRL in a constitutively neddylated, active state.

-

SRM Degradation: Paradoxically, this sustained activation leads to the auto-ubiquitination and subsequent proteasomal degradation of the SRM component of certain CRLs (e.g., SCFSkp2).

-

Substrate Stabilization: The degradation of the SRM prevents the recognition and ubiquitination of its specific substrates. This leads to the accumulation of key proteins, many of which are tumor suppressors like p21 and p27.

Caption: Mechanism of action of this compound on the CSN-CRL pathway.

Experimental Protocols

In Vitro CSN5 Deneddylation Assay

This assay biochemically measures the ability of a compound to inhibit the deneddylation of a neddylated Cullin substrate by the CSN complex.

Materials:

-

Purified, recombinant neddylated Cullin1/RBX1 complex (N8-Cul1).

-

Purified, recombinant human COP9 Signalosome (CSN) complex.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT.

-

This compound or other test compounds dissolved in DMSO.

-

SDS-PAGE loading buffer.

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris).

-

Coomassie Brilliant Blue stain or antibodies for Western Blot (anti-Cul1).

Procedure:

-

Prepare a reaction mixture containing N8-Cul1 (e.g., 5 µM final concentration) and CSN complex (e.g., 20 nM final concentration) in Assay Buffer.

-

Add varying concentrations of this compound (typically a serial dilution) or DMSO (vehicle control) to the reaction mixture.

-

Incubate the reactions at room temperature (or 37°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE. Neddylated Cul1 will migrate slower than the deneddylated form.

-

Visualize the bands by Coomassie staining or perform a Western blot using an anti-Cul1 antibody.

-

Quantify the band intensities for neddylated and deneddylated Cul1 using densitometry.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Cullin Neddylation Assay (Western Blot)

This assay assesses the effect of this compound on the neddylation status of Cullins in intact cells.

Materials:

-

Cancer cell line of interest (e.g., HCT116, K562).

-

Cell culture medium and supplements.

-

This compound dissolved in DMSO.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary antibodies: anti-Cul1, anti-Cul4A, etc.

-

Secondary HRP-conjugated antibody.

-

ECL Western Blotting Substrate.

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 4 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clear the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein amounts and prepare samples for SDS-PAGE.

-

Perform Western blotting as described above, probing with an antibody against a specific Cullin.

-

Observe the shift from the lower (deneddylated) band to the upper (neddylated) band in treated samples, indicating CSN5 inhibition. The half-maximal effective concentration (EC50) can be determined by quantifying the band shift across a range of inhibitor concentrations.

Conclusion

This compound is a landmark molecule in the study of the ubiquitin-proteasome system. Its high potency, selectivity, and well-characterized mechanism of action make it an indispensable tool for researchers investigating CRL biology. The data and protocols presented in this guide offer a comprehensive resource for professionals seeking to utilize or further develop inhibitors targeting the COP9 Signalosome for therapeutic applications. The demonstrated in vivo anti-tumor activity of this compound underscores the potential of CSN5 inhibition as a viable strategy in oncology drug development.[4]

References

(R)-CSN5i-3 Target Protein Identification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-CSN5i-3 is a potent and selective small molecule inhibitor that has garnered significant interest within the drug discovery landscape. Understanding the precise molecular target and the mechanism of action of such compounds is paramount for their development as therapeutic agents. This technical guide provides a comprehensive overview of the identification and validation of the protein target of this compound, detailing the experimental methodologies employed and the key signaling pathways it modulates.

Target Identification and Mechanism of Action

The primary protein target of this compound has been identified as COP9 Signalosome Subunit 5 (CSN5) , also known as Jab1. CSN5 is the catalytic subunit of the COP9 Signalosome (CSN), a multiprotein complex that plays a crucial role in regulating the ubiquitin-proteasome system. Specifically, CSN5 is a metalloprotease responsible for the deneddylation of Cullin-RING E3 ubiquitin ligases (CRLs).

The mechanism of action of this compound involves the direct inhibition of the deneddylase activity of CSN5. By inhibiting CSN5, this compound traps CRLs in a neddylated, and therefore, constitutively active state. This sustained activation leads to the auto-ubiquitination and subsequent proteasomal degradation of a subset of CRL substrate receptor modules (SRMs), ultimately altering the cellular ubiquitination landscape and impacting various signaling pathways.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro and Cellular Potency of this compound

| Parameter | Value | Description |

| IC50 (Deneddylation) | 5.8 nM | Concentration of this compound required to inhibit 50% of CSN5's deneddylase activity in a biochemical assay.[3][4] |

| EC50 (Cullin Deneddylation) | ~50 nM | Concentration of this compound required to achieve 50% of the maximal effect on cullin deneddylation in cellular assays. |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (Cell Viability) |

| A2780 | Ovarian Cancer | Not explicitly stated, but shown to down-regulate COPS5 and arrest cells at S-phase.[3][4] |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | Not explicitly stated, but shown to suppress tumor growth in xenograft models.[2] |

| Prostate Cancer Cell Lines | Prostate Cancer | Potent antitumor activity demonstrated.[5] |

Key Signaling Pathways Modulated by this compound

The inhibition of CSN5 by this compound has profound effects on multiple signaling pathways critical for cell proliferation, survival, and inflammation.

Cullin-RING Ligase (CRL) Pathway

This compound directly impacts the CRL cycle by preventing the removal of the ubiquitin-like modifier NEDD8 from cullin proteins. This leads to the hyper-neddylation and sustained activation of CRLs, which in turn promotes the degradation of specific substrate receptor modules.

NF-κB Signaling Pathway

This compound treatment has been shown to activate the NF-κB signaling pathway. This is thought to occur through the sustained activation of certain CRLs that are responsible for the degradation of IκBα, the inhibitor of NF-κB.

RhoGTPase Signaling Pathway

The activation of NF-κB by this compound can lead to the upregulation of RhoGTPases, such as RhoA and RhoB. This can subsequently impact the actin cytoskeleton, cell adhesion, and migration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the identification and characterization of the this compound target.

Experimental Workflow for Target Identification

A general workflow for identifying the target of a small molecule inhibitor like this compound involves a combination of affinity-based and label-free methods.

Chemical Pulldown Assay Coupled with Mass Spectrometry

This method is used to isolate proteins that directly bind to this compound.

Methodology:

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without significantly affecting its binding affinity for the target.

-

Immobilization: Covalently attach the biotinylated this compound probe to streptavidin-coated agarose or magnetic beads.

-

Cell Lysate Preparation: Prepare a whole-cell lysate from a relevant cell line under non-denaturing conditions to maintain protein integrity and interactions.

-

Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of probe-protein complexes. A control experiment using beads without the probe or with a non-binding analogue should be run in parallel.

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competing with an excess of free this compound.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands of interest, and identify them using mass spectrometry (e.g., LC-MS/MS).

Quantitative Proteomics (SILAC/TMT)

Quantitative proteomics can identify proteins whose abundance or post-translational modifications change upon treatment with this compound.

Methodology (SILAC - Stable Isotope Labeling with Amino acids in Cell culture):

-

Cell Labeling: Culture two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled, e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine) essential amino acids for several passages to ensure complete incorporation.

-

Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control (e.g., DMSO).

-

Cell Lysis and Mixing: Lyse the cells and combine the "light" and "heavy" lysates in a 1:1 ratio.

-

Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

-

Mass Spectrometry: Analyze the peptide mixture using high-resolution LC-MS/MS.

-

Data Analysis: Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs. Proteins with significantly altered abundance in the this compound treated sample are identified as potential downstream effectors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for validating direct target engagement in a cellular context. The principle is that ligand binding can stabilize a protein, leading to an increase in its melting temperature.

Methodology:

-

Cell Treatment: Treat intact cells with either this compound or a vehicle control.

-

Heating: Aliquot the treated cells and heat them to a range of different temperatures.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

-

Analysis of Soluble Fraction: Analyze the amount of soluble target protein (CSN5) remaining in the supernatant at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

In Vitro Deneddylation Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of CSN5.

Methodology:

-

Reagent Preparation: Purify recombinant CSN complex and a neddylated cullin substrate (e.g., NEDD8-Cul1).

-

Reaction Setup: Set up reactions containing the neddylated cullin substrate and the CSN complex in the presence of varying concentrations of this compound or a vehicle control.

-

Incubation: Incubate the reactions at 37°C for a defined period to allow for the deneddylation reaction to proceed.

-

Reaction Termination: Stop the reactions by adding SDS-PAGE sample buffer.

-

Analysis: Separate the reaction products by SDS-PAGE and visualize the neddylated and deneddylated forms of the cullin protein by Western blotting using an antibody against the cullin or NEDD8.

-

Quantification: Quantify the band intensities to determine the extent of deneddylation at each inhibitor concentration and calculate the IC50 value.

Immunoblotting for Cullin Neddylation

This cellular assay is used to confirm the effect of this compound on the neddylation status of cullins in cells.

Methodology:

-

Cell Treatment: Treat cells with increasing concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for a particular cullin protein (e.g., Cul1, Cul4A). The neddylated form of the cullin will migrate slower than the unneddylated form.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Observe the shift in the cullin band towards the higher molecular weight (neddylated) form with increasing concentrations of this compound.

Conclusion

The identification of CSN5 as the direct target of this compound has been robustly established through a combination of orthogonal experimental approaches. This in-depth technical guide has provided a detailed overview of the methodologies used for target identification and validation, as well as the key signaling pathways modulated by this potent inhibitor. A thorough understanding of these aspects is critical for the continued development of this compound and other CSN5 inhibitors as potential therapeutic agents for a range of diseases, including cancer and inflammatory disorders. The provided experimental protocols serve as a valuable resource for researchers in the field of drug discovery and chemical biology.

References

- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 3. licorbio.com [licorbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (R)-CSN5i-3 as a Selective CSN5 Inhibitor

Abstract

This compound is the active (R)-enantiomer of CSN5i-3, a potent, selective, and orally bioavailable small molecule inhibitor of the COP9 Signalosome (CSN) subunit 5 (CSN5). CSN5 is the catalytic metalloprotease subunit of the CSN complex, responsible for the deneddylation of Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting CSN5, this compound locks CRLs in a neddylated, active state. This sustained activation, however, paradoxically leads to the inactivation of a subset of CRLs through the autoubiquitination and subsequent degradation of their substrate recognition modules (SRMs). This mechanism disrupts the cellular ubiquitin-proteasome system, impacting numerous signaling pathways involved in cell cycle progression, DNA damage repair, and oncogenesis. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound, serving as a technical guide for its application in research and drug development.

Core Mechanism of Action

This compound selectively targets the JAMM/MPN+ metalloprotease domain of CSN5. Its inhibition of CSN5's deneddylase activity prevents the removal of the ubiquitin-like protein NEDD8 from the cullin subunit of CRLs. This disruption of the CRL activation cycle is the primary mechanism through which this compound exerts its cellular effects.[1] The inhibitor has been shown to be uncompetitive, suggesting it binds to the CSN-NEDD8-CRL substrate complex.[2]

Quantitative Data

The following tables summarize the key quantitative metrics reported for CSN5i-3. It is important to note that most studies utilize the racemic mixture (CSN5i-3), of which this compound is the biologically active enantiomer.[3]

Table 1: Biochemical Activity and Selectivity

| Parameter | Target/Assay | Value (nM) | Reference(s) |

| IC₅₀ | CSN-catalysed Cul1 deneddylation | 5.8 | [4][5][6][7] |

| IC₅₀ | NEDD8-CRL4 deneddylation | ~5.4 | [2] |

| Selectivity | JAMM domain proteases (Rpn11, AMSHLP) | >1000-fold vs. CSN5 | [6] |

Table 2: Cellular Activity

| Parameter | Cell Line | Value (nM) | Notes | Reference(s) |

| IC₅₀ | A2780 (Ovarian Cancer) | 16 - 26 | 3-day treatment; values for two different batches. | [5][7] |

| EC₅₀ | K562, 293T | ~50 | For deneddylation of all tested cullins. | [2] |

| IC₅₀ | C4-2 (Prostate Cancer) | ~1000 (1µM) | 3-day treatment. | [8][9] |

| IC₅₀ | LNCaP (Prostate Cancer) | ~5000 (5µM) | 3-day treatment. | [8][9] |

| IC₅₀ | 22Rv1 (Prostate Cancer) | ~5000 (5µM) | 3-day treatment. | [8][9] |

| IC₅₀ | PC3 (Prostate Cancer) | ~10000 (10µM) | 3-day treatment. | [8][9] |

Note on IC₅₀/EC₅₀ values: These values can be highly dependent on the specific assay conditions, cell line, and treatment duration.[10][11][12]

Key Signaling Pathways Affected

Inhibition of CSN5 by this compound has pleiotropic effects on cellular signaling, primarily stemming from the dysregulation of CRL-mediated protein degradation.

RhoGTPase and Endothelial Integrity

In Human Umbilical Vein Endothelial Cells (HUVECs), CSN5i-3 treatment leads to an inflammatory response characterized by the activation of the NF-κB pathway. This transcriptionally upregulates RhoGTPases, particularly RhoB, leading to Rho-associated kinase (ROCK) signaling, cell contraction, and a loss of endothelial barrier integrity.[13]

DNA Damage and Repair

CSN5i-3 has been shown to impede the DNA repair pathway, leading to the accumulation of DNA damage.[8] This results in the activation of the DNA damage response (DDR) kinases, ATM and ATR.[14] This activity suggests a synergistic potential for this compound with DNA-damaging agents or PARP inhibitors in cancer therapy.[8]

Androgen Receptor (AR) and p53 Signaling in Prostate Cancer

In androgen-sensitive prostate cancer cells, CSN5i-3 suppresses AR signaling by decreasing the protein levels of both full-length AR and its splice variants (e.g., AR-V7).[8] Concurrently, the treatment activates p53 signaling pathways, leading to significant apoptosis in AR-positive cells.[8][9]

Experimental Protocols

This section provides an overview of the methodologies used to characterize this compound.

In Vitro Biochemical Deneddylation Assay

This assay directly measures the enzymatic activity of the CSN complex and its inhibition by CSN5i-3.

-

Reagents: Purified recombinant COP9 Signalosome (CSN), neddylated Cullin-RING Ligase (e.g., NEDD8-Cul1/Rbx1) as substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

Procedure: a. CSN enzyme is pre-incubated with varying concentrations of this compound (or DMSO vehicle control) in assay buffer for 15-30 minutes at room temperature. b. The enzymatic reaction is initiated by adding the neddylated CRL substrate. c. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 30°C. d. The reaction is stopped by adding SDS-PAGE loading buffer.

-

Analysis: a. Reaction products are separated by SDS-PAGE. b. Proteins are transferred to a nitrocellulose or PVDF membrane for Western blotting. c. The membrane is probed with an antibody specific for the cullin protein (e.g., anti-Cul1). d. The ratio of neddylated to unneddylated cullin is quantified using densitometry. e. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15]

Cellular Neddylation Status Assay

This assay determines the effect of the inhibitor on cullin neddylation within a cellular context.

-

Cell Culture: Plate cells (e.g., HCT116, K562, C4-2) at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).[2]

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting: a. Determine total protein concentration using a BCA or Bradford assay. b. Separate equal amounts of protein lysate (e.g., 20-30 µg) by SDS-PAGE. c. Transfer proteins to a PVDF membrane. d. Probe with primary antibodies against specific cullins (e.g., Cul1, Cul3, Cul4A) and a loading control (e.g., GAPDH, β-actin).[5][7] e. Incubate with appropriate HRP-conjugated secondary antibodies. f. Visualize bands using an enhanced chemiluminescence (ECL) substrate. The neddylated form of the cullin will appear as a higher molecular weight band (~8 kDa shift) than the unneddylated form.

Cell Proliferation and Viability Assay

This assay measures the anti-proliferative effect of the compound on cancer cell lines.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well).

-

Treatment: After 24 hours, treat cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).[8][9]

-

Viability Measurement: a. Add a viability reagent such as CellTiter-Glo® (Promega) or MTT. b. For CellTiter-Glo®, measure luminescence using a plate reader. c. For MTT, after incubation, solubilize the formazan crystals and measure absorbance.

-

Analysis: Normalize the readings to the vehicle-treated control wells and plot cell viability against drug concentration to determine the IC₅₀ value.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ C4-2 cells) into the flank of each mouse.

-

Treatment Initiation: Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.[8]

-

Drug Administration: Administer this compound or vehicle via oral gavage. A reported dosing regimen is 150 mg/kg, twice daily.[8]

-

Monitoring: a. Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²). b. Monitor animal body weight and general health status as indicators of toxicity.

-

Endpoint: Continue treatment for a defined period (e.g., 31 days) or until tumors in the control group reach a predetermined maximum size.[8] Euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry, Western blotting).

Conclusion

This compound is a highly selective and potent inhibitor of CSN5 that offers a unique mechanism for modulating the ubiquitin-proteasome system. By locking CRLs in a neddylated state, it induces the degradation of specific substrate recognition modules, leading to profound effects on cancer cell signaling, including the induction of DNA damage and apoptosis, and the suppression of oncogenic drivers like the androgen receptor. The data and protocols summarized herein provide a foundational guide for researchers exploring the therapeutic potential and biological functions of CSN5 inhibition. Further investigation into its synergistic potential with other anti-cancer agents is a promising avenue for future drug development.

References

- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CSN5i-3 | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]

- 6. CSN5i-3 | CSN5 inhibitor | Probechem Biochemicals [probechem.com]

- 7. CSN5i-3 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

- 8. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

The Role of (R)-CSN5i-3 in Cullin-RING Ligase Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (R)-CSN5i-3, a potent and selective small molecule inhibitor of the COP9 Signalosome subunit 5 (CSN5). It details the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its role in the regulation of Cullin-RING E3 ubiquitin ligases (CRLs), a critical family of enzymes in protein homeostasis.

Introduction to Cullin-RING Ligases and the COP9 Signalosome

Cullin-RING E3 ubiquitin ligases (CRLs) represent the largest family of E3 ligases, playing a pivotal role in the ubiquitin-proteasome system by targeting a vast array of proteins for degradation. The activity of CRLs is tightly regulated by a cycle of neddylation and deneddylation. Neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin scaffold, activates the CRL complex. Conversely, deneddylation, catalyzed by the COP9 Signalosome (CSN) complex, deactivates it. The catalytic heart of the CSN is the metalloprotease CSN5 (also known as JAB1).

This compound is a selective inhibitor of the deneddylating activity of CSN5.[1] By inhibiting CSN5, this compound traps CRLs in a hyper-neddylated and constitutively active state.[1][2] This sustained activation, however, paradoxically leads to the inactivation of a subset of CRLs through the autocatalytic degradation of their substrate recognition modules (SRMs).[1][2] This mechanism underscores the potential of CSN5 inhibition as a therapeutic strategy in diseases characterized by dysregulated protein degradation, such as cancer.[1][2]

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound from various biochemical and cellular assays.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Assay System | Reference |

| IC50 | 5.8 nM | CSN-catalyzed Cul1 deneddylation (biochemical) | [3][4] |

| IC50 | ~5.4 nM | CSN-catalyzed NEDD8-CRL4 deneddylation (biochemical) | [5] |

| EC50 | ~50 nM | Cullin deneddylation in K562 and 293T cells | [5][6] |

| Cellular IC50 | 16 nM | Cell viability (Bio-Techne batch) | [3] |

| Cellular IC50 | 26 nM | Cell viability (Novartis batch) | [3] |

Table 2: Effects of this compound on Cellular Processes

| Cell Line | Effect | Concentration | Time | Reference |

| HCT116 | Accumulation of neddylated Cul1 | 1 µM | Not Specified | [2] |

| A2780 | S-phase cell cycle arrest, COPS5 downregulation | Not Specified | Not Specified | [3] |

| HUVECs | Endothelial barrier disruption | 1 µM and 4 µM | 5 hours | [7] |

| HUVECs | Increased RhoB expression | 1 µM and 4 µM | 5 hours | [7] |

| K562 | G2 cell cycle arrest, DNA rereplication, apoptosis | 1 µM | Not Specified | [5] |

| Prostate Cancer Cells | Potent antitumor activity | Varies by cell line | Not Specified | [8] |

| Breast Cancer Cells | Suppressed proliferation, induced apoptosis | Not Specified | Not Specified | [9] |

Signaling Pathways and Experimental Workflows

The Cullin-RING Ligase Neddylation Cycle and the Impact of this compound

The following diagram illustrates the dynamic regulation of CRL activity and the point of intervention for this compound.

References

- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted inhibition of the COP9 signalosome for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CSN5i-3 | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Adaptive exchange sustains cullin–RING ubiquitin ligase networks and proper licensing of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The novel Jab1 inhibitor CSN5i-3 suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-CSN5i-3: A Targeted Approach to Disrupting Cancer Cell Proliferation and Survival

An In-depth Technical Guide on the Biological Activity of a Potent CSN5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of (R)-CSN5i-3, a potent and selective small molecule inhibitor of the COP9 Signalosome subunit 5 (CSN5). This compound has emerged as a promising anti-cancer agent, demonstrating significant activity across a range of cancer cell lines and in preclinical models. This document details its mechanism of action, summarizes its efficacy with quantitative data, outlines key experimental protocols for its evaluation, and visualizes its impact on critical cancer-related signaling pathways.

Core Mechanism of Action: Inhibition of the COP9 Signalosome

This compound exerts its anti-cancer effects by targeting a crucial regulator of protein degradation: the COP9 Signalosome (CSN). The CSN complex, and specifically its catalytic subunit CSN5, is responsible for the deneddylation of Cullin-RING E3 ubiquitin ligases (CRLs). Neddylation is a post-translational modification essential for the activation of CRLs, which in turn target a vast array of substrate proteins for proteasomal degradation. These substrates include key regulators of the cell cycle, DNA repair, and apoptosis.

By inhibiting CSN5, this compound traps CRLs in a hyperneddylated and constitutively active state.[1] This persistent activation leads to the auto-ubiquitination and subsequent degradation of a subset of CRL substrate receptor modules (SRMs), ultimately inactivating these specific CRLs.[1] The inactivation of CRLs that degrade tumor suppressor proteins, or the stabilization of CRLs that degrade oncoproteins, contributes to the anti-tumor activity of this compound.[2]

Quantitative Efficacy of this compound in Cancer Cells

The inhibitory activity of this compound has been quantified across various cancer cell lines, demonstrating its potency and selectivity. The half-maximal inhibitory concentration (IC50) for the deneddylation of NEDD8-modified CRLs is in the low nanomolar range.[3]

| Parameter | Value | Assay Condition | Reference |

| IC50 (Deneddylation) | 5.8 nM | Biochemical assay | [3] |

| IC50 (Cell Viability) | 16 nM | Cancer cell line (Batch 1) | [4] |

| IC50 (Cell Viability) | 26 nM | Cancer cell line (Batch 2) | [4] |

Table 1: In Vitro Potency of this compound

The anti-proliferative effects of this compound have been observed in a variety of cancer types, as summarized by their IC50 values from cell viability assays.

| Cancer Type | Cell Line | IC50 (nM) | Reference |

| Ovarian Cancer | A2780 | Data not specified, but effective | [4] |

| Prostate Cancer | C4-2 | <1000 | [5] |

| Prostate Cancer | LNCaP | ~5000 | [5] |

| Prostate Cancer | 22Rv1 | ~5000 | [5] |

| Prostate Cancer | PC3 | >10000 | [5] |

| Breast Cancer | BT474 | Data not specified, but effective | [6] |

| Breast Cancer | SKBR3 | Data not specified, but effective | [6] |

| Anaplastic Large Cell Lymphoma | SU-DHL-1 | Data not specified, but effective in xenograft | [4] |

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Key Signaling Pathways Modulated by this compound

The inhibition of CSN5 by this compound initiates a cascade of effects on downstream signaling pathways critical for cancer cell survival and proliferation.

The Cullin-RING E3 Ligase (CRL) Pathway

The primary target of this compound is the CRL pathway. The inhibitor's mechanism leads to the dysregulation of this crucial protein degradation machinery.

Figure 1: Mechanism of this compound on the Cullin-RING Ligase Pathway.

Androgen Receptor (AR) Signaling in Prostate Cancer

In prostate cancer, this compound has been shown to suppress androgen receptor (AR) signaling.[7] This is a critical pathway for the growth and survival of prostate cancer cells.

Figure 2: this compound Suppresses Androgen Receptor Signaling.

Activation of the p53 Pathway and DNA Damage Response

This compound treatment can lead to the activation of the p53 tumor suppressor pathway and induce a DNA damage response.[7] This contributes to cell cycle arrest and apoptosis in cancer cells.

Figure 3: this compound Activates p53 and the DNA Damage Response.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., from Promega)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTS reagent to each well.[8]

-

Incubate for 1-4 hours at 37°C until a color change is apparent.[8]

-

Measure the absorbance at 490 nm using a plate reader.[9]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.[10]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

Add 400 µL of 1X Binding Buffer to each tube.[12]

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., CSN5, neddylated-Cullin, p53, cleaved-PARP, AR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[7]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[7]

-

Wash the membrane three times with TBST for 5-10 minutes each.[6]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Wash the membrane again as in step 6.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[7]

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cells treated with this compound and control cells

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[15]

-

Wash the cells with PBS to remove the ethanol.[15]

-

Resuspend the cell pellet in PI staining solution.[16]

-

Incubate for 15-30 minutes at room temperature in the dark.[17]

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.[16]

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for oral gavage or intraperitoneal injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.[18]

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[19]

-

Randomize the mice into treatment and control groups.[19]

-

Administer this compound or vehicle control at the desired dose and schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[20]

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of the COP9 signalosome. Its ability to disrupt the Cullin-RING E3 ligase pathway leads to the modulation of critical cellular processes, including cell cycle progression, apoptosis, and key oncogenic signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer.

References

- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adaptive exchange sustains cullin–RING ubiquitin ligase networks and proper licensing of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tocris.com [tocris.com]

- 4. CSN5i-3 | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. Western Blot Protocol | Proteintech Group [ptglab.com]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. broadpharm.com [broadpharm.com]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. bosterbio.com [bosterbio.com]

- 13. bosterbio.com [bosterbio.com]

- 14. Western blot protocol | Abcam [abcam.com]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BiTE® Xenograft Protocol [protocols.io]

The Potent and Selective CSN5 Inhibitor, (R)-CSN5i-3: A Technical Guide to its Impact on Tumor Growth in Preclinical Xenograft Models

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (R)-CSN5i-3, a potent, selective, and orally bioavailable inhibitor of the COP9 Signalosome subunit 5 (CSN5). It focuses on the compound's mechanism of action and its demonstrated efficacy in suppressing tumor growth in various preclinical xenograft models. This document synthesizes key quantitative data and detailed experimental methodologies to serve as a comprehensive resource for oncology researchers.

Introduction: Targeting the Cullin-RING Ligase Cycle

The Ubiquitin-Proteasome System (UPS) is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many cancers. Cullin-RING E3 ligases (CRLs), the largest family of E3 ubiquitin ligases, are central to the UPS, targeting a vast number of substrate proteins involved in cell cycle progression, DNA repair, and signal transduction. The activity of CRLs is dynamically regulated by a cycle of neddylation (attachment of the ubiquitin-like protein NEDD8), which activates the ligase, and deneddylation, which deactivates it.

The COP9 Signalosome (CSN) complex is the primary deneddylase for CRLs, with its catalytic activity residing in the CSN5 subunit. By inhibiting CSN5, this compound locks CRLs in their neddylated, active state. This prolonged activation leads to the auto-degradation of the CRL's own substrate recognition module (SRM), thereby preventing the recognition and degradation of specific tumor-suppressor substrates.[1][2][3] This novel mechanism effectively inactivates a subset of CRLs, leading to cell cycle arrest and apoptosis in cancer cells.[2][4]

Mechanism of Action: this compound Signaling Pathway

This compound selectively inhibits the metalloprotease activity of CSN5. This action prevents the removal of NEDD8 from the cullin scaffold of the CRL complex. The resulting accumulation of hyper-neddylated CRLs leads to the ubiquitination and subsequent proteasomal degradation of the associated SRM. Consequently, tumor suppressor proteins that are normally targeted by that specific CRL are stabilized, accumulate in the cell, and exert their anti-proliferative effects.

References

- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The novel Jab1 inhibitor CSN5i-3 suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-CSN5i-3 and Its Impact on Endothelial Barrier Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of (R)-CSN5i-3, a potent and selective inhibitor of the COP9 signalosome subunit 5 (CSN5), on endothelial barrier integrity. The information presented herein is synthesized from peer-reviewed research, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data and detailed experimental protocols.

Executive Summary

This compound has been identified as a disruptor of endothelial barrier function. It induces a dose-dependent decrease in endothelial integrity, leading to increased vascular permeability. The underlying mechanism involves the activation of the NF-κB signaling pathway, which in turn upregulates the expression and activity of Rho GTPases, particularly RhoB. This cascade of events promotes the formation of actin stress fibers and cell contraction, ultimately compromising the stability of cell-cell junctions and increasing macromolecule leakage both in vitro and in vivo.[1][2][3]

Mechanism of Action: A Signaling Cascade

This compound inhibits the deneddylation activity of the COP9 signalosome, leading to the stabilization of neddylated Cullin-RING ligases (CRLs).[4] This sustained neddylation state activates an inflammatory response in endothelial cells, primarily through the NF-κB pathway.[1][2][3]

Key Signaling Events:

-

Inhibition of CSN5: this compound directly inhibits the enzymatic activity of CSN5.[4]

-

Stabilization of Neddylated Cullins: This inhibition prevents the removal of Nedd8 from Cullin subunits, locking CRLs in an active state.[1]

-

NF-κB Pathway Activation: The sustained CRL activity leads to the degradation of IκBα, an inhibitor of NF-κB. This allows for the nuclear translocation and activation of NF-κB.[1][2][3]

-

Upregulation of RhoB and ICAM-1: Activated NF-κB promotes the transcription of target genes, including RHOB and ICAM-1.[1]

-

Rho/ROCK Pathway Activation: The increased expression and activity of RhoB activate Rho-associated coiled-coil containing protein kinase (ROCK).[1]

-

Cytoskeletal Reorganization: ROCK activation leads to increased phosphorylation of Myosin Light Chain (MLC), promoting the formation of actin stress fibers and endothelial cell contraction.[1][5]

-

Disruption of Adherens Junctions: The increased cellular tension and cytoskeletal remodeling result in a jagged and unstable pattern of VE-cadherin at cell-cell junctions, indicative of compromised adherens junctions.[1][5]

-

Increased Permeability and Leukocyte Adhesion: The combination of cell contraction and weakened junctions leads to a loss of endothelial barrier integrity and increased vascular permeability. The upregulation of ICAM-1 also enhances the adhesion of leukocytes, such as neutrophils, to the endothelium.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Effect of this compound on Endothelial Barrier Function (ECIS)

| Concentration | Normalized Resistance after 5 hours |

| Control | 1.0 |

| 1 µM | ~0.8 |

| 4 µM | ~0.6 |

*Statistically significant decrease compared to control. Data is approximated from graphical representations in the source literature.[1]

Table 2: Effect of this compound on Rho GTPase Protein Expression (Western Blot)

| Protein | 1 µM this compound (Fold Change vs. Control) | 4 µM this compound (Fold Change vs. Control) |

| RhoA | Slight Increase | Slight Increase |

| RhoB | ~2-fold Increase | ~5-fold Increase |

| RhoC | Slight Increase | Slight Increase |

Data represents protein levels after 5 hours of treatment.[1]

Table 3: Effect of this compound on RhoB mRNA Expression (qPCR)

| Treatment | Fold Change in RhoB mRNA vs. Control |

| 1 µM this compound | ~2.2-fold Increase |

| 4 µM this compound | ~2.2-fold Increase |

| TNF-α (positive control) | Higher than this compound |

Data represents mRNA levels after treatment.[1]

Table 4: Effect of this compound on Neutrophil Adhesion

| Treatment | PMN Adhesion (relative to control) |

| Control | Baseline |

| This compound | Dose-dependent Increase |

| TNF-α (positive control) | Further Increase |

PMN: Polymorphonuclear neutrophils.[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's effect on endothelial barrier integrity.

4.1. Endothelial Barrier Function Assay (ECIS)

-

Principle: Electrical Cell-Substrate Impedance Sensing (ECIS) measures the resistance of a cell-covered electrode to a small alternating current. A confluent endothelial monolayer impedes the current flow, and changes in this impedance reflect alterations in cell-cell and cell-matrix adhesions, thus providing a real-time measure of barrier function.

-

Protocol:

-

HUVECs are seeded onto gold-film electrodes in ECIS arrays and cultured until a confluent monolayer is formed.

-

Baseline resistance is monitored until a stable reading is achieved.

-

This compound is added to the cell culture medium at various concentrations (e.g., 1 µM, 4 µM).

-

The impedance is continuously measured in real-time for a specified duration (e.g., 5-24 hours).

-

Data is normalized to the baseline resistance before the addition of the compound.

-

4.2. Western Blotting for Rho GTPase Expression

-

Principle: This technique is used to detect and quantify the levels of specific proteins (RhoA, RhoB, RhoC) in cell lysates.

-

Protocol:

-

HUVECs are treated with this compound for a specified time (e.g., 5 hours).

-

Cells are lysed, and total protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for RhoA, RhoB, or RhoC.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate, and band intensities are quantified.

-

4.3. Rhotekin Pulldown Assay for Rho Activity

-

Principle: This assay specifically isolates the active, GTP-bound form of Rho GTPases from cell lysates using the Rho-binding domain (RBD) of a Rho effector protein, Rhotekin.

-

Protocol:

-

HUVECs are treated with this compound.

-

Cells are lysed in a buffer that preserves GTPase activity.

-

Lysates are incubated with GST-Rhotekin-RBD beads to pull down active Rho.

-

The beads are washed, and the bound proteins are eluted and analyzed by Western blotting using antibodies for specific Rho isoforms.

-

4.4. Immunofluorescent Staining for Cytoskeletal and Junctional Proteins

-

Principle: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins, such as F-actin and VE-cadherin.

-

Protocol:

-

HUVECs are grown on coverslips and treated with this compound.

-

Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

-

Cells are incubated with primary antibodies against VE-cadherin.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody and a fluorescently labeled phalloidin to stain F-actin.

-

Coverslips are mounted, and images are acquired using a fluorescence microscope.

-

4.5. Real-Time Quantitative PCR (qPCR) for Gene Expression

-

Principle: qPCR measures the amount of a specific mRNA transcript in a sample, providing a measure of gene expression.

-

Protocol:

-

HUVECs are treated with this compound.

-

Total RNA is extracted from the cells and reverse-transcribed into cDNA.

-

The cDNA is used as a template for PCR with primers specific for RHOB and a housekeeping gene (for normalization).

-

The amplification of the PCR product is monitored in real-time using a fluorescent dye.

-

The relative expression of RHOB is calculated using the ΔΔCt method.

-

4.6. Neutrophil Adhesion Assay

-

Principle: This assay quantifies the adhesion of neutrophils to an endothelial monolayer.

-

Protocol:

-

HUVECs are grown to confluency in multi-well plates and treated with this compound.

-

Polymorphonuclear neutrophils (PMNs) are isolated from fresh human blood.

-

The isolated PMNs are added to the HUVEC monolayer and allowed to adhere for a specific time.

-

Non-adherent cells are washed away.

-

The number of adherent PMNs is quantified, often by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.

-

In Vivo Corroboration

Studies in zebrafish embryos have confirmed the in vitro findings. Treatment of zebrafish embryos with this compound resulted in increased vascular permeability, demonstrating that the compound's effect on endothelial barrier disruption is conserved in a living organism.[1]

Conclusion and Future Directions

The evidence strongly indicates that this compound compromises endothelial barrier integrity through a well-defined signaling pathway involving NF-κB and RhoB. This disruption of the endothelial barrier has significant implications for inflammatory processes and vascular leakage. For drug development professionals, these findings highlight the potential for off-target effects of CSN5 inhibitors on the vasculature. Further research could explore the therapeutic potential of targeting this pathway to either enhance drug delivery across the endothelial barrier or to mitigate pathological vascular leak in various diseases. The detailed protocols provided in this guide offer a robust framework for such future investigations.

References

- 1. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 3. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]